![molecular formula C13H18N2O3 B1395043 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid CAS No. 1219981-37-9](/img/structure/B1395043.png)
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Overview
Description
“2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid” is a chemical compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a nicotinic acid group, which is a pyridine ring with a carboxyl group at the 3-position.
Synthesis Analysis
The synthesis of compounds similar to “2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid” often involves the use of tetrahydropyran derivatives . Specifically, 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid” is complex due to the presence of the tetrahydropyran ring and the nicotinic acid group. The tetrahydropyran ring exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
The chemical reactions involving “2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid” are likely to be complex due to the presence of the tetrahydropyran ring and the nicotinic acid group. The tetrahydropyran ring can undergo a variety of reactions .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid”, but unfortunately, there seems to be limited information available on this specific compound and its unique applications. The search results mostly discuss the synthesis of 2H-Pyrans in general and their uses in various products such as cleaning products, air care products, and cosmetics .
Mechanism of Action
Target of Action
The primary target of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is currently unknown. Similar compounds have been found to interact with the cb2 receptor . The CB2 receptor plays a crucial role in the immune system and is involved in mediating the effects of cannabinoids .
Mode of Action
Based on its structural similarity to other compounds, it may act as an agonist at its target receptor, initiating a series of biochemical reactions .
Biochemical Pathways
If it does indeed act on the cb2 receptor, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
If it acts on the cb2 receptor, it could potentially modulate immune response and inflammation .
properties
IUPAC Name |
2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVSHKCMSVGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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